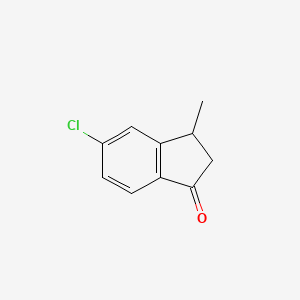

5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the use of chloropropionyl chloride, chlorobenzene, aluminum trichloride, and concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of similar compounds like “1H-Inden-1-one, 2,3-dihydro-” has been analyzed . The molecular weight is 132.1592 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the use of hydrogenation of indene . More research is needed to understand the specific reactions of “5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one”.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, “1H-Inden-1-one, 2,3-dihydro-” has a molecular weight of 132.1592 . More specific information about “5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one” was not available.Aplicaciones Científicas De Investigación

Synthesis and Industrial Applications

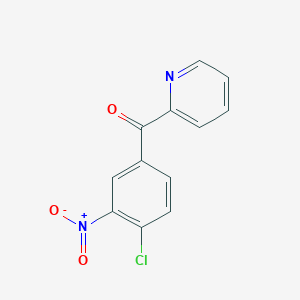

5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one is a key intermediate in the synthesis of the pesticide Indoxacarb. Jing (2012) introduced an improved method for its synthesis, emphasizing its relevance in pesticide production. The method involved the preparation of 3,4'-dichloropropiophenone, followed by reactions to form 5-chloro-2,3-dihydro-1H-inden-1-one, and finally obtaining 5-chloro-2,3-dihydro-1H-inden-1-one carboxylic acid methyl ester, a critical compound in industrial processes due to its efficiency and cost-effectiveness (Jing, 2012).

Novel Syntheses and Chemical Properties

Christl and Cohrs (2015) reported a new synthesis method of 2,3-dihydro-1,3-methano-1H-indene, using 5-chloro-3-methyl-2,3-dihydro-1H-inden-1-one as a starting material. This study contributed significantly to understanding the compound's nuclear magnetic resonance (NMR) spectra and its chemical behavior, particularly in cycloaddition reactions (Christl & Cohrs, 2015).

Biocatalytic Applications

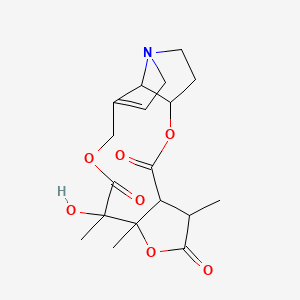

In 2019, Zhang et al. demonstrated the biocatalytic potential of Bacillus cereus WZZ006 in synthesizing chiral intermediates of 5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester. This study highlighted the enzymatic resolution's high efficiency and stereoselectivity, making it a promising approach for producing chiral intermediates in agricultural insecticides (Zhang et al., 2019).

Catalysis and Polymerization

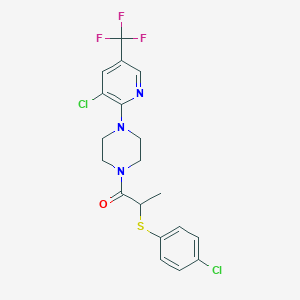

Hu et al. (2022) explored the use of 2,3-dihydro-1H-inden-1-one derivatives, including 5-chloro-3-methyl-2,3-dihydro-1H-inden-1-one, in catalytic systems. Their research focused on [5+2-2] decarbonylative cycloaddition, revealing new insights into carbon-carbon bond cleavage and the synthesis of complex organic structures, which could have implications in materials science and catalysis (Hu et al., 2022).

Crystallographic Studies

Several studies have focused on the crystal structure and molecular geometry of compounds containing 5-chloro-3-methyl-2,3-dihydro-1H-inden-1-one. These studies have provided detailed insights into molecular interactions, crystal packing, and conformational aspects of such compounds, which are crucial for understanding their chemical and physical properties https://consensus.app/papers/synthesis-structures-studies-şahin/78b53fcc7d0555758c4a59a3684fafde/?utm_source=chatgpt; https://consensus.app/papers/methylene‐bridged-metallocenes-resconi/b0a03fce744759788274ea154aa19dbd/?utm_source=chatgpt" target="_blank">(Trilleras et al., 2005; Şahin et al., 2011; Resconi et al., 2006)

Safety and Hazards

Propiedades

IUPAC Name |

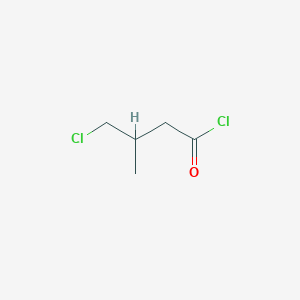

5-chloro-3-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-6-4-10(12)8-3-2-7(11)5-9(6)8/h2-3,5-6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPCICJTYBOCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

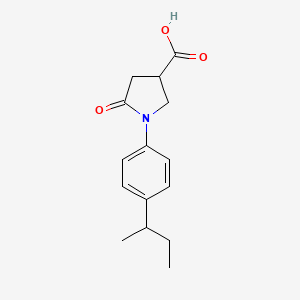

![3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B3037822.png)

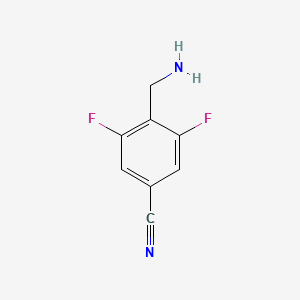

![2-[(3-Chlorobenzyl)amino]acetonitrile](/img/structure/B3037825.png)

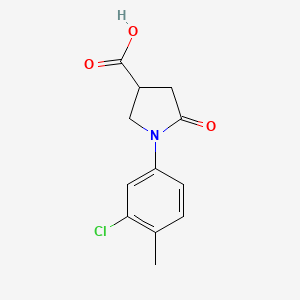

![2-amino-7-methyl-1',3',5-trioxospiro[7,8-dihydro-6H-chromene-4,2'-indene]-3-carbonitrile](/img/structure/B3037831.png)